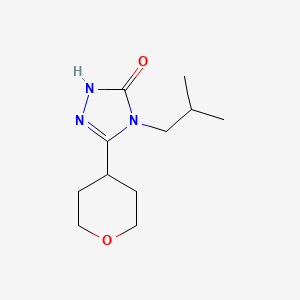

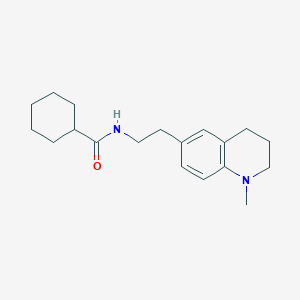

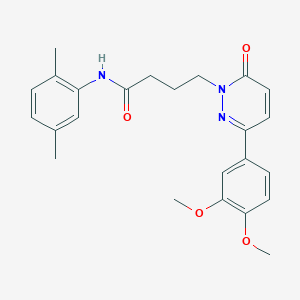

![molecular formula C17H19N5O2S B2820027 Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209826-25-4](/img/structure/B2820027.png)

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazol is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . The compound you mentioned also contains an isopropyl group, an oxadiazol ring, and a piperidin ring, which could potentially modify its properties and uses.

Molecular Structure Analysis

The structure of similar compounds is usually established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazoles have been used as potential visible-light organophotocatalysts . They’ve been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Scientific Research Applications

Photovoltaics and Organic Photovoltaic Cells (OPVs)

The BTZ motif serves as a strong electron acceptor, making it valuable for photovoltaic applications. Researchers have explored BTZ-based D–A systems for use in organic photovoltaic cells (OPVs). By varying donor groups while keeping the BTZ acceptor group consistent, they can systematically modify the optoelectronic and photophysical properties of these compounds .

Fluorescent Sensors and Bioimaging Probes

BTZ derivatives have been investigated as fluorescent sensors and bioimaging probes. They exhibit affinity for lipid droplets, mitochondria, and plasma membranes. These compounds can be useful for visualizing cellular structures and processes .

Visible Light Organophotocatalysis

While BTZ-based D–A systems have been studied for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts has not received in-depth exploration until recently. Researchers synthesized a library of 26 BTZ compounds and systematically modified their properties. These photocatalysts were validated using a Minisci-type decarboxylative alkylation reaction under both batch and continuous flow conditions. This research opens up new possibilities for sustainable and environmentally friendly photocatalysis .

Drug Discovery and Molecular Docking Studies

Thiadiazole derivatives, including BTZ-based compounds, play a role in drug discovery. Their utilization in molecular docking studies predicts binding energies and interactions with biological targets. Understanding these interactions aids in designing effective drugs.

Photovoltaic Applications: Dye-Sensitized Solar Cells (DSSCs) and OLEDs

Donor-acceptor-donor (D-A-A) structures incorporating BTZ as an internal acceptor have been investigated for photovoltaic applications. These include dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The 4-(7)-cyanogroup serves as an anchor acceptor in these systems .

Photocatalytic Removal of Heavy Metals and Organic Pollutants

BTZ-based covalent organic frameworks (COFs) have been explored for purifying wastewater containing mixed heavy metal ions and organic pollutants. These frameworks, when used with methanone as a clearing agent, exhibit synergistic effects between photocatalytic oxidation and reduction. This research provides a novel approach for efficient wastewater treatment .

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Given the interest in benzo[c][1,2,5]thiadiazoles for use in photovoltaics and as fluorescent sensors , it’s possible that this compound could also be explored in these areas.

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c1-10(2)15-18-19-16(24-15)11-5-7-22(8-6-11)17(23)12-3-4-13-14(9-12)21-25-20-13/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWDDPJHGAHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

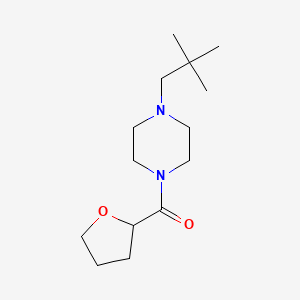

![2-(benzo[d]isoxazol-3-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2819948.png)

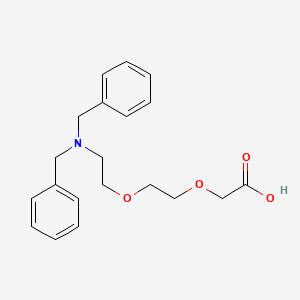

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

![(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2819964.png)

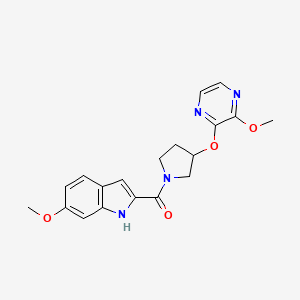

![8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2819966.png)